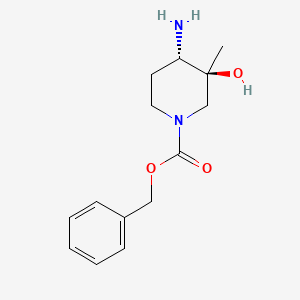
Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate is a compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their biological activities and presence in various natural alkaloids
Méthodes De Préparation
The synthesis of Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the use of a chiral 4-amino-3-hydroxy piperidine as a starting material . The synthetic strategies include:
Asymmetric Hydrogenation: This method employs a Rhodium (I) catalyst to achieve high enantioselectivity.
Exploitation of Existing Stereochemistry: Utilizing the stereochemistry present in 2-deoxy-D-ribose.
Biocatalytic and Classical Resolution Techniques: These techniques are used to impart enantioenrichment to racemic intermediates.
Analyse Des Réactions Chimiques
Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation techniques with catalysts such as palladium on carbon.
Applications De Recherche Scientifique
Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the design of drugs targeting neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site of the enzyme . This interaction can modulate the activity of the enzyme, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Donepezil: A well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Piperidine: The parent compound, which serves as a core structure for many pharmaceuticals.
Spiropiperidines: These compounds have a spirocyclic structure and are studied for their unique biological activities.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of piperidine derivatives in scientific research and drug development.
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
benzyl (3S,4S)-4-amino-3-hydroxy-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-14(18)10-16(8-7-12(14)15)13(17)19-9-11-5-3-2-4-6-11/h2-6,12,18H,7-10,15H2,1H3/t12-,14-/m0/s1 |
Clé InChI |
LDFHSGHZLOGTIE-JSGCOSHPSA-N |
SMILES isomérique |
C[C@@]1(CN(CC[C@@H]1N)C(=O)OCC2=CC=CC=C2)O |
SMILES canonique |
CC1(CN(CCC1N)C(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


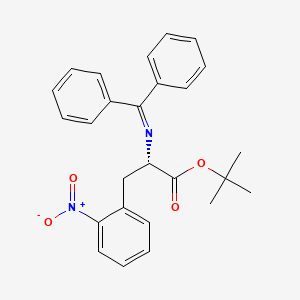
![2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029710.png)

![tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14029716.png)
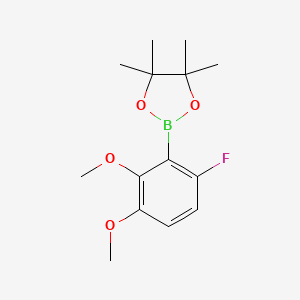
![2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029722.png)


![Methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate](/img/structure/B14029731.png)

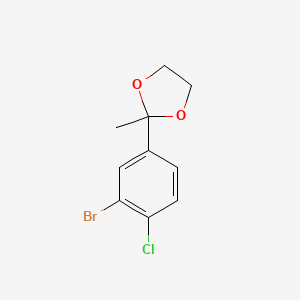
![ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B14029742.png)
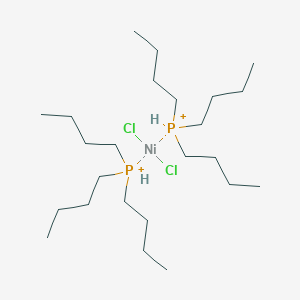
![[(4aS,5R,6R,8aR)-6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14029750.png)
